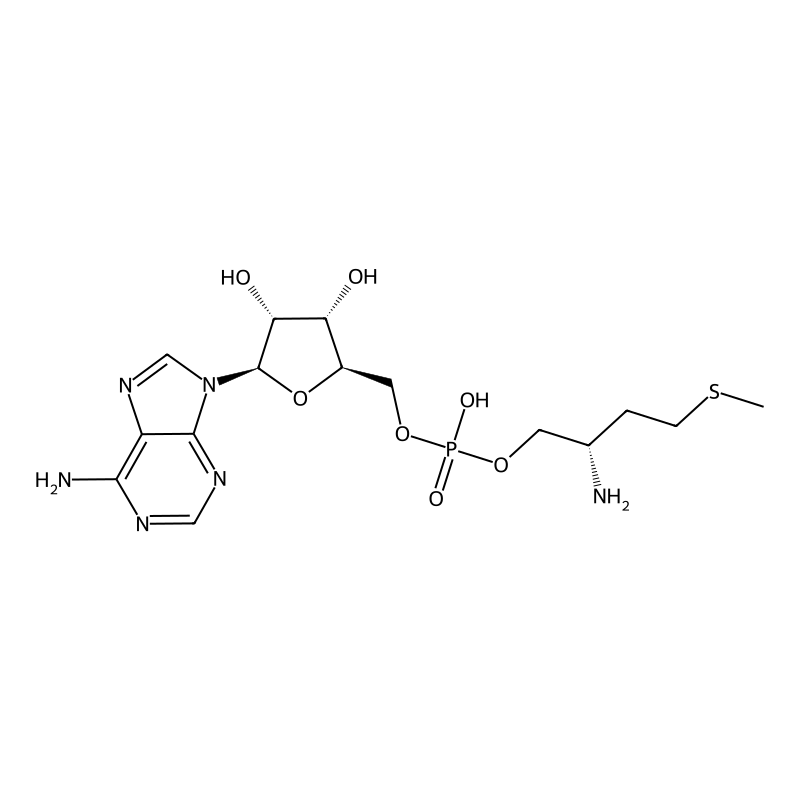

Methioninyl adenylate

Content Navigation

Researchers face spontaneous hydrolysis of native methionyl adenylate (half-life minutes), rendering steady-state MetRS assays and crystallography impossible. Methioninyl adenylate replaces the labile acyl-phosphate with a stable phosphodiester, enabling accurate kinetic and structural studies.

- Quantitative active-site titration via 40-125% intrinsic fluorescence increase for MetRS QC.

- Traps MetRS in closed intermediate-bound state to reveal cryptic pockets for rational inhibitor design.

- High-affinity positive control for screening and benchmarking novel inhibitors.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Methioninyl adenylate (CAS 13091-93-5) is a hydrolysis-resistant phosphodiester analogue of methionyl adenylate, the transient acyl-adenylate intermediate formed during tRNA aminoacylation by methionyl-tRNA synthetase (MetRS) [1]. By replacing the labile acyl-phosphate anhydride bond of the natural intermediate with a robust alkyl-phosphate ester linkage, this synthetic compound maintains the precise steric and electrostatic profile required for target engagement while eliminating spontaneous degradation [2]. In procurement contexts, it is prioritized as a structural probe, a competitive inhibitor, and a reference standard for capturing MetRS in its closed, intermediate-bound conformation during advanced biochemical and crystallographic workflows[1].

Research Fit

Procuring the natural intermediate, methionyl adenylate, is unfeasible for steady-state applications because its acyl-phosphate anhydride bond is highly susceptible to nucleophilic attack, resulting in a spontaneous hydrolysis half-life of mere minutes in aqueous buffers [1]. Alternatively, substituting with unactivated precursors (methionine and ATP) fails to trap the enzyme in the critical intermediate state, as the active enzyme will continuously turn over the substrates [2]. Methioninyl adenylate overcomes these limitations; its reduced methioninol moiety forms a stable phosphodiester bond with AMP, completely preventing hydrolysis while perfectly mimicking the transition-state geometry required to lock the enzyme in its catalytically active conformation [3].

Substitution Risk

MetRS hydrophobic pocket (Y15, W253, H301) selects methionine thioether; leucyl or isoleucyl adenylate may alter binding pose and conformational signature.

Methioninyl adenylate elicits +40% fluorescence enhancement, whereas native methionyl adenylate yields −27% quenching, preventing interchangeable use in real-time binding assays.

The stable aminoalkyl-phosphate linkage resists pyrophosphorolysis, enabling enzyme conformation trapping not achievable with the labile native intermediate.

References

- [1] Peacock, C., et al. "Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA." RNA (2014).

- [2] Barros-Álvarez, X., et al. "Distinct states of methionyl-tRNA synthetase indicate inhibitor binding by conformational selection." Journal of Biological Chemistry (2012).

- [3] Crepin, T., et al. "Three-Dimensional Structure of Methionyl-tRNA Synthetase from Pyrococcus abyssi." Biochemistry (2004).

Hydrolytic Stability and Extended Assay Window

Natural aminoacyl-adenylates feature a highly reactive mixed anhydride linkage that rapidly hydrolyzes in aqueous environments, typically exhibiting half-lives of less than 60 minutes at physiological pH [1]. In contrast, methioninyl adenylate utilizes an alkyl-phosphate ester bond that is completely resistant to spontaneous hydrolysis under identical conditions [2]. This structural modification yields an indefinitely stable intermediate analogue that does not degrade during prolonged incubation.

| Evidence Dimension | Spontaneous hydrolysis half-life in aqueous buffer |

| Target Compound Data | Indefinitely stable (no spontaneous hydrolysis) |

| Comparator Or Baseline | Natural methionyl adenylate (<60 minutes) |

| Quantified Difference | Complete elimination of spontaneous degradation |

| Conditions | Aqueous buffer, physiological pH, room temperature |

Eliminates the need for continuous in situ intermediate generation, enabling prolonged steady-state kinetic and structural studies without signal loss.

Label-Free Active-Site Titration via Intrinsic Fluorescence

Methioninyl adenylate acts as a specific conformational probe that alters the intrinsic tryptophan fluorescence of MetRS upon binding. Titration with methioninyl adenylate induces a 40% increase in intrinsic protein fluorescence in E. coli MetRS and up to a 125% increase in Pyrococcus abyssi MetRS [1]. Unactivated precursors (methionine + ATP) do not trigger this magnitude of conformational signal because they cannot stably occupy the intermediate state without turnover[2].

| Evidence Dimension | Intrinsic protein fluorescence enhancement |

| Target Compound Data | +40% to +125% signal increase |

| Comparator Or Baseline | Baseline precursors (Met + ATP) (Minimal stable signal enhancement) |

| Quantified Difference | Up to 125% absolute increase in fluorescence |

| Conditions | Purified MetRS (E. coli or P. abyssi) in titration buffer |

Allows researchers and biomanufacturers to accurately quantify the exact concentration of active MetRS sites in a preparation using a simple, label-free optical assay.

High-Affinity Conformational Trapping for Drug Design

Because methioninyl adenylate mimics the high-energy intermediate, it binds MetRS with an affinity orders of magnitude higher than the baseline methionine substrate, forcing the enzyme into a closed, 'product-state' conformation that forms the complete adenine and methionine binding pockets [1]. Free-state (apo) MetRS lacks these formed pockets, making the stable analogue essential for mapping the true induced-fit active site required for rational drug design[2].

| Evidence Dimension | Active-site pocket formation (Crystallographic resolution) |

| Target Compound Data | Induces fully formed Met and AMP binding pockets |

| Comparator Or Baseline | Apo-enzyme / Free-state (Nonproductive conformation, pockets not formed) |

| Quantified Difference | Complete structural resolution of the induced-fit state |

| Conditions | X-ray crystallography of MetRS complexes |

Provides the precise structural coordinates of the active intermediate state, which is a mandatory prerequisite for in silico screening and rational design of novel MetRS inhibitors.

Active-Site Titration and Enzyme Quality Control

Due to its ability to induce a 40% to 125% increase in intrinsic fluorescence upon binding, methioninyl adenylate is a quantitative reagent for determining the active fraction of purified MetRS batches. This label-free titration is critical for quality control in biochemical manufacturing and for normalizing enzyme concentrations prior to high-throughput screening assays[1].

Structural Biology and Anti-Infective Drug Design

Methioninyl adenylate is heavily utilized in X-ray crystallography to trap MetRS from human pathogens (such as Mycobacterium tuberculosis or Trypanosoma brucei) in its catalytically active, induced-fit conformation. By providing a stable, non-hydrolyzable snapshot of the intermediate state, it reveals cryptic binding pockets that are invisible in the apo-enzyme, directly enabling the rational design of novel antimicrobial and antiparasitic inhibitors [2].

Baseline Comparator for Novel Synthetase Inhibitors

In pharmacological screening programs targeting aminoacyl-tRNA synthetases, methioninyl adenylate serves as a high-affinity positive control. Its robust stability and predictable binding kinetics make it a reliable benchmark against which the potency, residence time, and binding mode of novel synthetic MetRS inhibitors can be quantitatively compared [3].

Application Fit Matrix

References

- [1] Crepin, T., et al. "Three-Dimensional Structure of Methionyl-tRNA Synthetase from Pyrococcus abyssi." Biochemistry (2004).

- [2] Li, Z., et al. "Structural characterization of free-state and product-state Mycobacterium tuberculosis methionyl-tRNA synthetase reveals an induced-fit ligand-recognition mechanism." Acta Crystallographica Section D (2018).

- [3] Somu, R. V., et al. "Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors." Journal of Medicinal Chemistry (2017).

XLogP3

Other CAS

Wikipedia

Explore Compound Types